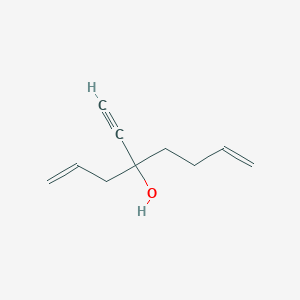

4-Ethynylocta-1,7-dien-4-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

859520-40-4 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-ethynylocta-1,7-dien-4-ol |

InChI |

InChI=1S/C10H14O/c1-4-7-9-10(11,6-3)8-5-2/h3-5,11H,1-2,7-9H2 |

InChI Key |

CDLUFHLLFHWBBV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(CC=C)(C#C)O |

Origin of Product |

United States |

Strategic Retrosynthetic Analysis and Design of Synthetic Pathways for 4 Ethynylocta 1,7 Dien 4 Ol Analogues

Identification of Key Disconnection Points and Synthetic Challenges

The structure of 4-ethynylocta-1,7-dien-4-ol presents several key features that guide the retrosynthetic analysis. The central quaternary carbon, which is a tertiary alcohol, is a primary disconnection point. This suggests a disconnection of the carbon-carbon bonds adjacent to the alcohol, leading back to a ketone and organometallic reagents.

Key Disconnection Points:

C4-C5 and C4-Ethynyl Bond Disconnections: A primary retrosynthetic disconnection involves breaking the bonds to the tertiary alcohol at the C4 position. This leads to a central ketone precursor and two nucleophilic synthons, an ethynyl (B1212043) anion and an allyl or vinyl nucleophile. This approach is advantageous as it builds the core of the molecule in a convergent manner.

C3-C4 and C5-C6 Bond Disconnections: An alternative strategy involves disconnections at the C3-C4 and C5-C6 bonds, which would correspond to the addition of two vinyl Grignard or organolithium reagents to a central carbonyl compound, in this case, a derivative of diethyl carbonate.

Synthetic Challenges:

The synthesis of this compound is not without its challenges. The presence of multiple reactive functional groups—a terminal alkyne and two terminal alkenes—necessitates careful control of reaction conditions to avoid unwanted side reactions.

Chemoselectivity: The primary challenge lies in achieving chemoselectivity. The Grignard or organolithium reagents used for the carbon-carbon bond formation must selectively attack the carbonyl group without reacting with the terminal alkyne or alkene functionalities of the starting materials or the product.

Regioselectivity: In the case of unsymmetrical analogues, controlling the regioselectivity of the addition of nucleophiles to the ketone precursor is crucial.

Stereoselectivity: As the C4 carbon is a stereocenter, the synthesis of enantiomerically pure analogues requires a stereoselective approach, which presents a significant challenge. This often involves the use of chiral catalysts or auxiliaries.

Precursor Design for Stereoselective Synthesis of this compound Architectures

The design of precursors is critical for achieving a stereoselective synthesis of this compound analogues. This involves the use of chiral starting materials, catalysts, or auxiliaries to control the three-dimensional arrangement of atoms in the final product.

One common strategy for inducing stereoselectivity is the use of a chiral ketone precursor. The inherent chirality of the ketone can direct the incoming nucleophile to one face of the carbonyl group, leading to the preferential formation of one enantiomer.

Alternatively, the use of chiral organometallic reagents or catalysts can achieve high levels of stereocontrol. For instance, the use of a chiral ligand in conjunction with a metal catalyst can create a chiral environment that favors the formation of one stereoisomer. Recent research has highlighted the use of cobalt-catalyzed methods for the stereoselective synthesis of allenyl alcohols from 1,3-enynes and aldehydes, which could be adapted for the synthesis of enyne alcohols. nih.govresearchgate.netnih.gov

The table below outlines potential precursors for the synthesis of this compound.

| Precursor Type | Specific Example | Corresponding Reagent |

| Ketone | Oct-1-en-7-yn-4-one | Allylmagnesium bromide |

| Alkyne | Ethynylmagnesium bromide | Octa-1,7-dien-4-one |

| Allylating Agent | Allyl bromide | 4-Ethynyl-4-hydroxyoct-1-en-7-yne (via a metal-mediated coupling) |

Chemo-, Regio-, and Stereoselectivity Considerations in Target Molecule Synthesis

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound. The presence of multiple reactive sites demands a nuanced approach to reaction design.

Chemoselectivity:

The challenge of chemoselectivity arises from the need to differentiate between the carbonyl group and the terminal alkyne and alkene functionalities. One approach to address this is through the use of protecting groups. For example, the terminal alkyne can be protected with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group, to prevent its reaction with nucleophiles. This protecting group can then be removed in a later step.

Regioselectivity:

For analogues of this compound with different substituents on the dienyl or ethynyl moieties, regioselectivity becomes a key consideration. The order of addition of the nucleophilic reagents to the ketone precursor can be used to control the final substitution pattern.

Stereoselectivity:

As previously mentioned, achieving stereoselectivity is a significant hurdle. The use of chiral catalysts has shown promise in controlling the stereochemical outcome of reactions involving enynes. For example, copper-catalyzed hydroboration of 1,3-enynes has been shown to proceed with high chemo-, regio-, and stereoselectivity. acs.org Similarly, samarium diiodide-mediated reactions have been employed for the stereoselective synthesis of enyne alcohols. rsc.orgrsc.org These methods could potentially be adapted to control the stereocenter at C4.

The following table summarizes the key selectivity considerations and potential strategies for addressing them.

| Selectivity Type | Challenge | Potential Strategy |

| Chemoselectivity | Competing reactions at the alkyne and alkene functionalities. | Use of protecting groups for the alkyne (e.g., TMS, TIPS). |

| Regioselectivity | Control of substitution pattern in unsymmetrical analogues. | Sequential addition of nucleophiles to a ketone precursor. |

| Stereoselectivity | Creation of the chiral center at C4 with a specific configuration. | Use of chiral catalysts (e.g., Co, Cu-based), chiral auxiliaries, or chiral starting materials. |

The development of synthetic routes to this compound and its analogues is an active area of research. Advances in catalytic methods and a deeper understanding of reaction mechanisms will continue to provide more efficient and selective pathways to these complex and potentially valuable molecules.

In Depth Mechanistic Studies of Chemical Transformations Involving 4 Ethynylocta 1,7 Dien 4 Ol Scaffolds

Detailed Analysis of Intramolecular Pauson-Khand Reaction (PKR) Pathways

The intramolecular Pauson-Khand reaction of 1,6-enynes and 1,7-enynes, such as 4-ethynylocta-1,7-dien-4-ol, leads to the formation of fused bicyclic cyclopentenones. mdpi.comuwindsor.ca The reaction is initiated by the formation of a metal-alkyne complex, typically with dicobalt octacarbonyl, followed by coordination of the tethered alkene. wikipedia.orgmdpi.com Subsequent migratory insertion steps and reductive elimination yield the final product. wikipedia.org

Regioselectivity and Stereoselectivity in the Pauson-Khand Cycloaddition

The regioselectivity of the Pauson-Khand reaction is a critical aspect, particularly with unsymmetrical substrates. wikipedia.orgrsc.org In the context of this compound, the regiochemical outcome is influenced by both steric and electronic factors. mdpi.com Generally, the larger substituent on the alkyne tends to be positioned at the C2 position of the resulting cyclopentenone, while electron-withdrawing groups favor the C3 position. wikipedia.org The stereochemistry of the alkene is typically retained in the product. rsc.org For intramolecular reactions, the conformation of the tether connecting the enyne and the presence of chiral centers significantly influence the diastereoselectivity. mdpi.com

The regioselectivity can be influenced by the choice of metal catalyst. For instance, in reactions involving allenes, molybdenum catalysts favor reaction at the internal double bond, whereas rhodium catalysts direct the reaction to the terminal double bond. wikipedia.org

Investigation of [2+2+1] Cycloaddition Mechanism with Metal-Carbonyl Catalysts

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction, first proposed by Magnus, involves several key steps. wikipedia.orguwindsor.ca The reaction begins with the formation of a stable hexacarbonyl dicobalt alkyne complex. wikipedia.org This is followed by the dissociation of a carbon monoxide (CO) ligand to create a vacant coordination site for the alkene. helsinki.fi Coordination of the alkene to the cobalt center is a crucial step that determines the stereochemistry of the final product. helsinki.fi Subsequently, insertion of the alkene into a cobalt-carbon bond forms a metallacyclopentene intermediate. wikipedia.org Migratory insertion of a CO ligand then leads to a cobalt acyl complex, which upon reductive elimination, yields the cyclopentenone product and regenerates the metal catalyst. wikipedia.orguwindsor.ca Theoretical studies using density functional theory (DFT) have provided further insights into the energetics and transition states of this mechanistic pathway. nih.govacs.org

Substrate Scope and Functional Group Tolerance in Pauson-Khand Reactions

The Pauson-Khand reaction demonstrates a broad substrate scope and tolerates a wide variety of functional groups. uwindsor.cauwindsor.ca This includes ethers, alcohols, tertiary amines, acetals, esters, amides, and various heterocycles. uwindsor.ca The intramolecular version of the reaction is particularly efficient for the synthesis of 5,5- and 5,6-fused bicyclic systems. uwindsor.ca However, the reaction can be sensitive to steric hindrance, with highly substituted alkenes sometimes proving to be poor substrates. uwindsor.ca Conversely, strained cyclic alkenes are often highly reactive. uwindsor.ca

Recent developments have expanded the scope to include substrates that were previously considered challenging, such as those with electron-withdrawing groups on the alkene. uwindsor.ca The use of additives like N-oxides can enhance reactivity and improve yields under milder conditions. wikipedia.org

Table 1: Functional Group Tolerance in Pauson-Khand Reactions

| Functional Group | Compatibility | Reference |

| Alcohols | Tolerated | uwindsor.ca |

| Ethers | Tolerated | uwindsor.ca |

| Tertiary Amines | Tolerated | uwindsor.ca |

| Esters | Tolerated | uwindsor.ca |

| Amides | Tolerated | uwindsor.ca |

| Ketones | Tolerated | uwindsor.ca |

| Acetals | Tolerated | uwindsor.ca |

| Heterocycles | Tolerated | uwindsor.ca |

Influence of Substituents and Enyne Geometry on PKR Outcomes

Substituents on the enyne substrate play a significant role in determining the outcome of the Pauson-Khand reaction. The geometry of the tether connecting the alkyne and alkene moieties is crucial for the efficiency of the intramolecular reaction, with tethers that facilitate the formation of five- or six-membered rings being the most effective. mdpi.com

The steric bulk of substituents on the alkyne and alkene can influence the regioselectivity of the cycloaddition. mdpi.com For example, a bulky substituent on the alkyne often directs the formation of the product where this group is at the α-position to the carbonyl group of the cyclopentenone. rsc.org Electronic effects are also important, with electron-donating or electron-withdrawing groups affecting the polarization of the alkyne and influencing the regiochemical outcome. rsc.orgcore.ac.uk In some cases, the presence of a nearby heteroatom can act as a chelating group, influencing the stereoselectivity of the reaction. wikipedia.org

Computational studies have shown that the introduction of certain groups, such as a trifluoromethyl group, at the asymmetric carbon of an enyne can enhance reactivity by lowering the energy barrier for alkene insertion. acs.org Conversely, a fluorine atom on the alkene can have the opposite effect. acs.org

Catalytic Systems in Pauson-Khand Reactions of 4-Ethynyl-Octa-1,7-Dienes (e.g., Cobalt, Rhodium)

While the classical Pauson-Khand reaction utilizes stoichiometric amounts of dicobalt octacarbonyl, significant efforts have been made to develop catalytic versions of the reaction. scispace.comuwindsor.ca Various transition metals, including rhodium, ruthenium, iridium, iron, and titanium, have been successfully employed as catalysts. wikipedia.orgrsc.orguwindsor.ca

Rhodium catalysts, such as [Rh(CO)2Cl]2, have proven to be particularly effective for intramolecular Pauson-Khand reactions, often providing high yields under mild conditions. mdpi.comnih.gov Rhodium-catalyzed reactions can exhibit different selectivity compared to cobalt-mediated reactions, particularly in cases involving allenes. wikipedia.org The choice of ligands, such as chiral phosphines like BINAP, can be used to induce enantioselectivity in asymmetric Pauson-Khand reactions. wikipedia.orgmdpi.com

The development of catalytic systems has been crucial in making the Pauson-Khand reaction more atom-economical and environmentally friendly. uwindsor.ca

Table 2: Common Catalytic Systems for the Pauson-Khand Reaction

| Catalyst | Metal | Key Features | Reference(s) |

| Co2(CO)8 | Cobalt | The original stoichiometric reagent, can be used in catalytic amounts with promoters. | wikipedia.orgmdpi.com |

| [Rh(CO)2Cl]2 | Rhodium | Effective for intramolecular reactions, can be used for asymmetric synthesis with chiral ligands. | mdpi.comnih.gov |

| Ru3(CO)12 | Ruthenium | Catalyzes intramolecular cycloaddition of enynes. | uwindsor.caacs.org |

| Cp2Ti(PMe3)2 | Titanium | Used for catalytic asymmetric intramolecular PKR. | mdpi.comillinois.edu |

| [Ir(COD)Cl]2 | Iridium | Effective for intramolecular reactions. | acs.org |

Type-I vs. Type-II Intramolecular Pauson-Khand Reaction Regioselectivity

In the context of intramolecular Pauson-Khand reactions of certain enynes, two distinct regiochemical pathways, termed Type-I and Type-II, can be observed. The conventional, or Type-I, pathway leads to the formation of a fused bicyclic system, such as a 6/5 or 7/5 ring system. pku.edu.cn

However, under certain circumstances, an alternative, or Type-II, pathway can occur, leading to the formation of a bridged bicyclic system. pku.edu.cn This has been observed in the Pauson-Khand reaction of a 1,8-enyne, which resulted in a bridged 8/5 ring product instead of the expected fused 7/5 ring system. pku.edu.cn Density functional theory (DFT) calculations have been employed to understand this unusual regioselectivity, suggesting that the Type-II pathway can be energetically favored over the Type-I pathway in specific cases. pku.edu.cn This highlights the complex interplay of factors that govern the regiochemical outcome of the Pauson-Khand reaction.

Formation and Reactivity of Metal Vinylidene Complexes Derived from this compound Analogues

The terminal alkyne functionality of this compound serves as a versatile handle for the synthesis of various metal-vinylidene complexes. These complexes are not merely stable entities but are reactive intermediates that can undergo a variety of transformations, including cyclizations and protonation/deprotonation reactions.

Preparation of Ruthenium and Osmium Vinylidene Complexes

The synthesis of ruthenium and osmium vinylidene complexes from terminal alkynes, including propargyl alcohols like this compound analogues, is a well-established and common route. researchgate.netwiley-vch.de This transformation is typically achieved by reacting the alkyne with a coordinatively unsaturated metal center, which can be generated in situ. researchgate.netwiley-vch.de

For ruthenium, cationic vinylidene complexes are readily prepared. For instance, treatment of a ruthenium acetylide complex, such as [Ru]–C≡C–Ph (where [Ru] = (η⁵-C₉H₇)(dppe)Ru), with organic halides leads to the formation of stable, often crystalline, cationic vinylidene complexes in high yields. mdpi.com Similarly, the reaction of osmium complexes with terminal alkynes like phenylacetylene (B144264) or propargyl alcohols in the presence of a halide abstractor like TlPF₆ can produce the corresponding vinylidene complexes. acs.org The reaction of an osmium monohydride with phenylacetylene, for example, initially forms a transient hydride-alkynyl-osmium(IV) species which then evolves into the more stable vinylidene complex. acs.org

In the case of propargyl alcohols, the reaction can proceed via the initial formation of a vinylidene complex, which may then undergo further reactions. For example, reaction with 1,1-diphenyl-2-propyn-1-ol (B1359810) can lead to a hydride-hydroxyalkynyl derivative that subsequently dehydrates to form an allenylidene complex. acs.org

Table 1: Selected Conditions for Ruthenium and Osmium Vinylidene Complex Formation

| Metal Precursor | Alkyne Substrate | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| cis-[Ru(OAc)₂(PPh₃)₂] | Terminal Alkynes (HC≡CR) | - | trans-[Ru(OAc)₂(C=CHR)(PPh₃)₂] | york.ac.uk |

| OsH₂Cl₂(PⁱPr₃)₂ / Li[C₅H₄(CH₂)₂PPh₂] | Phenylacetylene | TlPF₆ | Cationic Osmium Vinylidene | acs.org |

Examination of Ligand Effects on Metal-Vinylidene Stability and Reactivity

The stability and reactivity of the resulting metal vinylidene complexes are profoundly influenced by the ancillary ligands attached to the metal center. mdpi.comyork.ac.uk These ligands modulate the electronic properties of the metal, which in turn affects the strength and character of the metal-vinylidene bond.

A comparison of ruthenium vinylidene complexes bearing different ligand sets, such as indenyl/dppe versus cyclopentadienyl (B1206354) (Cp)/PPh₃, reveals significant differences in reactivity. mdpi.com The complex with indenyl and the chelating diphosphine dppe ligand system shows distinct reactivity patterns compared to the Cp and monodentate PPh₃ system, which can be attributed to both steric and electronic factors. mdpi.com The bite angle and steric bulk of phosphine (B1218219) ligands can influence the accessibility of the electrophilic α-carbon of the vinylidene for nucleophilic attack. mdpi.com

Spectroscopic and structural analyses provide quantitative insight into these ligand effects. In a series of trans-[Ru(OAc)₂(L)(PPh₃)₂] complexes, where L is a two-electron donor ligand, the properties of the vinylidene ligand (L = C=CHR) were compared to other ligands like CO, NO⁺, and CNtBu. york.ac.uk This comparison revealed that the vinylidene ligand has σ-donor/π-acceptor properties similar to an isocyanide ligand. york.ac.uk The electrophilicity of the α-carbon is a key characteristic, and it is enhanced by electron-withdrawing groups on the metal or the acetylide unit, facilitating nucleophilic attack. mdpi.comacs.org

Cyclization Reactions of Dienylvinylidene Complexes

The dienylvinylidene complexes derived from this compound analogues are primed for intramolecular cyclization reactions. The pendant olefinic groups can interact with the reactive metal-vinylidene moiety in several ways.

One common reaction pathway involves the deprotonation of a cationic vinylidene complex containing an allyl group at the Cγ position to yield a neutral cyclopropenyl complex. mdpi.comacs.org This transformation is a novel type of cyclization induced by a base like n-Bu₄NOH. mdpi.comacs.org The reaction proceeds via deprotonation at the Cγ position, followed by an intramolecular cyclization. mdpi.com

In other systems, different cyclization modes are observed. For instance, deprotonation of a vinylidene complex with an ester group at Cγ can lead to a stable furylruthenium complex as the thermodynamic product. mdpi.com The formation of five- and six-membered rings through various cyclization strategies is a general feature of ruthenium-catalyzed reactions involving unsaturated substrates. rsc.orgorganic-chemistry.org In osmium chemistry, hydrido vinylidene complexes can react with activated alkynes to form osmacycles like osmafurans through a sequence involving alkyne insertion into the Os-H bond followed by intramolecular cyclization. xmu.edu.cn The formation of these cyclic products is often highly regioselective and can be mechanistically distinct from traditional pathways. organic-chemistry.orgmarquette.edu

Protonation and Deprotonation Reactions of Metal Vinylidene Complexes

Protonation and deprotonation reactions represent a fundamental aspect of the reactivity of metal vinylidene complexes, often providing a pathway to interconvert between different complex types. Cationic vinylidene complexes can be readily deprotonated by a base to form the corresponding neutral η¹-alkynyl complexes. researchgate.net This reaction is reversible, and the addition of a proton source, such as HPF₆, to the neutral alkynyl species regenerates the cationic vinylidene complex. acs.orgacs.org

This deprotonation-protonation equilibrium is a key step in many synthetic procedures. For example, the preparation of certain vinylidene complexes is improved by first deprotonating an initial product to the more stable alkynyl form, which can then be isolated and subsequently re-protonated to give the desired vinylidene. wiley-vch.de

Electrophilic Activation of Alkyne Moieties in 4-Ethynylocta-1-dien-4-OL Derivatives

The alkyne group in this compound and its derivatives can be activated by electrophilic metal catalysts, notably platinum(II), leading to complex cycloisomerization cascades.

Hydride and Acyl Migrations in Platinum-Catalyzed Cycloisomerizations

Platinum(II) chloride is a highly effective catalyst for the cycloisomerization of 5-en-1-yn-3-ol systems. acs.org The reaction is initiated by the electrophilic activation of the alkyne moiety by the Pt(II) catalyst. This activation makes the alkyne susceptible to intramolecular nucleophilic attack by the tethered alkene. thieme-connect.comsorbonne-universite.fr

Depending on the nature of the substituent at the hydroxyl group, this initial cyclization can trigger different rearrangement pathways, leading to regioisomeric keto derivatives.

Acyl Migration: If the hydroxyl group is acylated (e.g., an acetate (B1210297) or pivaloate ester), the reaction proceeds with a concomitant 1,2- or 1,3-acyl migration. acs.orgthieme-connect.comsorbonne-universite.fr The migration of the acyl group is a key step that directs the outcome of the reaction. This process has been described as a "golden carousel" of propargylic acetates, highlighting its intricate nature, where factors like solvent, catalyst, and the migrating group itself influence the product distribution. researchgate.net Mechanistic studies, including deuterium (B1214612) labeling experiments, have been used to confirm these complex cascade sequences, which can involve steps like 1,3-acyloxy migration followed by a acs.orgCurrent time information in Bangalore, IN.-hydride shift and subsequent cyclization. rsc.orgnih.gov

The competition between these migratory pathways allows for the selective synthesis of different structural motifs from a common enynol precursor, showcasing the versatility of platinum catalysis in organic synthesis. acs.orgthieme-connect.com

Table 2: Comparison of Pt-Catalyzed Cycloisomerization Pathways for 5-en-1-yn-3-ol Systems

| Substrate Type | Key Mechanistic Step | Predominant Product Type | Reference |

|---|---|---|---|

| 5-en-1-yn-3-ol (Free OH) | 1,2-Hydride Shift | Bicyclo[3.1.0]hexan-3-one | thieme-connect.comresearchgate.net |

| 5-en-1-yn-3-yl Acetate | 1,2- or 1,3-Acyl Migration | Rearranged Enol Acetates | acs.orgthieme-connect.com |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has emerged as an indispensable tool for unraveling the intricate details of reaction mechanisms in organic synthesis. For complex molecules like this compound and related enynes, computational methods, particularly Density Functional Theory (DFT), offer a window into the fleeting world of transition states and reactive intermediates that are often difficult or impossible to observe experimentally. These theoretical investigations provide crucial information on the energetics of reaction pathways, helping to rationalize and predict experimental outcomes.

Density Functional Theory (DFT) has proven to be a robust method for studying the mechanisms of metal-catalyzed cycloisomerization reactions of enynes. nih.govbeilstein-journals.orgrsc.org These studies involve the optimization of the geometries of reactants, intermediates, transition states, and products, and the calculation of their corresponding energies. The resulting energy profiles allow for a detailed understanding of the reaction pathway.

A common transformation of 1,6-enynes, a class of compounds to which this compound belongs, is the gold(I)-catalyzed cycloisomerization. DFT calculations have been instrumental in elucidating the nature of the key intermediates in these reactions. acs.orgacs.orgresearchgate.net For instance, the reaction is proposed to proceed through the formation of a gold(I)-alkyne π-complex, which then undergoes cyclization to form a bicyclic gold(I) carbene intermediate. acs.org The structure and stability of these intermediates are highly dependent on the substitution pattern of the enyne and the nature of the ancillary ligand on the gold catalyst. researchgate.net

DFT studies have identified various possible intermediates, including cyclopropyl (B3062369) gold(I) carbenes, endocyclic vinylgold complexes, and non-classical carbocationic species. researchgate.net The relative energies of these intermediates, as calculated by DFT, can explain the observed reaction pathways. For example, in the cyclization of certain 1,6-enynes, the cyclopropyl gold(I) carbene is found to be the most stable intermediate, dictating the subsequent skeletal rearrangement of the molecule. researchgate.net

To illustrate the type of data generated from such studies, the following table presents hypothetical relative free energies for key intermediates and transition states in a gold(I)-catalyzed cycloisomerization of a generic 1,6-enyne, based on trends reported in the literature.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactant-Au(I) Complex | Initial coordination of Au(I) to the alkyne | 0.0 |

| TS1 | Transition state for 5-exo-dig cyclization | +15.2 |

| Intermediate 1 (Cyclopropyl Gold Carbene) | Bicyclic intermediate from 5-exo-dig closure | -5.7 |

| TS2 | Transition state for 6-endo-dig cyclization | +18.5 |

| Intermediate 2 (Vinyl Gold Complex) | Intermediate from 6-endo-dig closure | -3.1 |

| TS_rearrangement | Transition state for skeletal rearrangement of Intermediate 1 | +12.8 |

| Product-Au(I) Complex | Final product coordinated to Au(I) | -25.0 |

This table is illustrative and compiled from general findings in the literature on enyne cyclization; it does not represent experimental data for this compound.

Quantum chemical calculations are not only used to explain observed reactivity but also to predict the outcome of reactions, including their selectivity. digitellinc.com For reactions with multiple potential products, such as the cycloisomerization of unsymmetrical enynes, computational models can predict which regio- or stereoisomer will be favored.

The selectivity in transition metal-catalyzed reactions is often governed by subtle electronic and steric effects, which can be quantified through computational analysis. chimia.chchimia.ch For instance, in the rhodium-catalyzed Pauson-Khand reaction of 1,6-enynes, DFT calculations incorporating experimental conditions have been used to accurately model the enantioselectivity-determining step. digitellinc.com By analyzing the transition state structures leading to the different enantiomers, the origins of stereoselectivity can be rationalized based on ligand-substrate interactions. digitellinc.com

In the context of gold(I)-catalyzed cycloisomerizations of 1,6-enynes, computational studies have been employed to predict how changes in the substrate or catalyst will affect the product distribution. acs.orgchemrxiv.org For example, the electronic nature of substituents on the alkene can influence whether the reaction proceeds via a single or double cleavage of the cyclopropyl carbene intermediate, leading to different diene products. acs.org Calculations have shown that electron-donating groups on the alkene can lower the rotational barrier of the cyclopropyl gold(I) carbene, enabling stereoconvergence. acs.org

The influence of different transition metal centers on chemoselectivity has also been explored computationally. rsc.org A comparative DFT study on the cyclization of dienyl aldehydes catalyzed by cobalt and rhodium revealed that the electronic properties of the metal center play a pivotal role in directing the reaction towards different products. rsc.org Such insights are invaluable for the rational design of catalysts to achieve desired selectivity. rsc.orgnih.gov

The predictive power of these computational methods can be summarized in tables that compare calculated and experimental product ratios for a series of related substrates. Below is a hypothetical example illustrating how quantum chemical calculations can predict the regioselectivity in the cycloisomerization of substituted 1,6-enynes.

| Substrate Substituent (R) | Calculated Product Ratio (A:B) | Experimental Product Ratio (A:B) |

| Phenyl | 90:10 | 88:12 |

| p-Methoxyphenyl | 95:5 | 93:7 |

| p-Chlorophenyl | 85:15 | 82:18 |

| Methyl | 70:30 | 75:25 |

This table is a hypothetical representation based on published computational studies on enyne cyclizations and does not reflect data for this compound.

Advanced Applications of 4 Ethynylocta 1,7 Dien 4 Ol in Complex Molecule Synthesis and Chemical Transformations

Utilization as a Versatile Building Block for Polycyclic Natural Product Synthesis

The dense arrangement of reactive sites within 4-Ethynylocta-1,7-dien-4-OL makes it an ideal substrate for synthetic strategies aimed at the efficient construction of polycyclic natural products. The spatial proximity of the ethynyl (B1212043) and dienyl groups allows for a range of intramolecular cyclization reactions, providing access to complex scaffolds from a relatively simple acyclic precursor.

Angularly fused triquinanes, a class of polyquinanes containing three five-membered rings sharing a common quaternary carbon, are found in a number of biologically significant natural products. The synthesis of these highly congested structures represents a significant challenge in organic chemistry. The carbon skeleton of this compound is theoretically well-suited for transformation into the core structure of angularly fused triquinanes. A plausible synthetic route could involve a metal-mediated intramolecular [2+2+1] cycloaddition, such as the Pauson-Khand reaction, which is a powerful method for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide. nih.govnrochemistry.comwikipedia.orgnih.gov In the case of this compound, a tandem reaction sequence could be envisioned where the molecule undergoes a cyclization cascade to furnish the tricyclic core.

| Reaction Type | Key Intermediates | Resulting Core Structure |

| Intramolecular Pauson-Khand Reaction | Cobalt-alkyne complex | Fused cyclopentenone |

| Subsequent Aldol (B89426) Cyclization | Enolate intermediate | Angularly Fused Triquinane |

The bicyclo[3.3.0]octane skeleton is a common motif in many natural products. nih.govacs.org The Pauson-Khand reaction is a well-established method for the synthesis of bicyclo[3.3.0]oct-1-en-3-ones from appropriate enyne precursors. nih.govnrochemistry.comwikipedia.org The structure of this compound provides the necessary enyne functionality for such a transformation. By selectively engaging one of the vinyl groups with the ethynyl group in an intramolecular Pauson-Khand reaction, it is possible to construct the bicyclo[3.3.0]octenone framework. The reaction is typically mediated by cobalt carbonyl complexes, although other transition metals have also been employed. nrochemistry.comwikipedia.org The regioselectivity of the cycloaddition would be a key factor in determining the final product.

Beyond the synthesis of specific ring systems, the reactivity of this compound can be harnessed to develop broader strategies for the assembly of intricate molecular architectures. Enyne cycloisomerization and metathesis reactions offer powerful tools for skeletal reorganization, transforming the linear dienyne into complex polycyclic systems. researchgate.netacs.org These reactions, often catalyzed by transition metals such as ruthenium, rhodium, or platinum, can proceed through various mechanistic pathways, leading to a diverse array of carbocyclic skeletons. acs.orgacs.org The presence of the hydroxyl group in this compound can also be exploited to direct these cyclizations or to serve as a handle for further functionalization.

Preparation of Novel Scaffolds through Cascade and Domino Reactions

The true synthetic power of this compound lies in its potential to undergo cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. A well-designed cascade reaction initiated on this substrate could lead to the formation of multiple rings and stereocenters in a single step, significantly improving synthetic efficiency. For instance, a metal-catalyzed enyne cyclization could be followed by an intramolecular Diels-Alder reaction involving the remaining vinyl group and a newly formed diene, leading to the construction of a complex polycyclic scaffold.

| Initiating Reaction | Subsequent Reactions in Cascade | Potential Scaffold |

| Enyne Metathesis | Intramolecular Diels-Alder | Polycyclic system with varied ring sizes |

| Radical Cyclization | Transannular Cyclization | Bridged bicyclic systems |

| Cation-initiated Cyclization | Wagner-Meerwein Rearrangement | Rearranged carbocyclic frameworks |

Development of Stereoselective Transformations for Accessing Chiral Compounds

The tertiary alcohol in this compound is a prochiral center. The development of stereoselective transformations of this substrate would provide access to enantioenriched polycyclic compounds. This could be achieved through several approaches:

Asymmetric Catalysis: The use of chiral transition metal catalysts in the cyclization reactions (e.g., asymmetric Pauson-Khand reaction) could induce enantioselectivity, leading to the formation of one enantiomer of the product in excess.

Chiral Auxiliaries: The hydroxyl group can be derivatized with a chiral auxiliary, which can direct the stereochemical outcome of subsequent intramolecular reactions. The auxiliary can then be removed later in the synthetic sequence.

Substrate Control: If the substrate is prepared in an enantiomerically pure form, the inherent chirality can influence the stereochemistry of the cyclization products.

The development of such stereoselective methods would be highly valuable for the synthesis of optically active natural products and pharmaceutical agents.

Integration of 4 Ethynylocta 1,7 Dien 4 Ol Derivatives in Advanced Materials Research

Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating Alkynol Ligands

Metal-Organic Frameworks are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs can be precisely tuned by modifying these organic linkers.

Theoretically, 4-Ethynylocta-1,7-dien-4-OL could serve as a highly functional linker within a MOF. The hydroxyl group could coordinate with metal centers, while the ethynyl (B1212043) and dienyl functionalities could offer sites for post-synthetic modification or introduce specific electronic and steric properties to the framework. The linear alkyne and flexible dienyl chains could also influence the resulting topology and pore environment of the MOF.

The integration of a dien-ol moiety like that in this compound into a MOF structure could tailor its properties in several ways. The diene component might enhance reactivity for applications in catalysis or sensing, while the alcohol group could increase the hydrophilicity of the framework, potentially improving its performance in gas separation or water adsorption.

Exploration of this compound in the Synthesis of Specialty Materials with Tailored Properties

Beyond MOFs, the reactive groups of this compound make it a candidate for the synthesis of other specialty materials. The alkyne group can participate in "click" chemistry reactions, allowing for its straightforward incorporation into larger molecular architectures. The diene functionality opens the door to Diels-Alder reactions, enabling the construction of complex cyclic systems.

Development of Novel Polymer Structures via Alkynol Functionalization

The terminal alkyne and the diene functionalities of this compound could be polymerized through various mechanisms, such as metathesis or coordination polymerization. The resulting polymers would possess pendant hydroxyl groups, which could serve as sites for further functionalization, altering the polymer's solubility, thermal stability, and mechanical properties.

Investigation of Cross-linking Mechanisms and Network Formation in Materials Science

The multiple reactive sites within this compound make it a potential cross-linking agent. The alkyne and diene groups can undergo various polymerization and addition reactions, leading to the formation of three-dimensional polymer networks. Understanding the mechanisms of these cross-linking reactions would be crucial for controlling the properties of the final material, such as its rigidity, swelling behavior, and thermal resistance.

Advanced Spectroscopic and Characterization Techniques Applied to 4 Ethynylocta 1,7 Dien 4 Ol Research

X-ray Crystallography for Absolute and Relative Stereochemistry Determination of Reaction Products and Intermediates

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute and relative stereochemistry. wikipedia.orgnih.gov While a crystal structure for 4-ethynylocta-1,7-dien-4-ol itself is not publicly available, the technique is widely applied to analogous tertiary propargylic alcohols and their reaction products to resolve stereochemical ambiguities. rsc.orgacs.org

In the synthesis of complex molecules, particularly those involving the creation of multiple stereocenters, X-ray diffraction analysis of a crystalline derivative or intermediate is often the gold standard for structural confirmation. rsc.org For instance, in the catalytic asymmetric synthesis of trifluoromethyl-substituted tertiary propargylic alcohols, X-ray diffraction was employed to determine the relative and absolute configurations of the aldol (B89426) products. rsc.org Similarly, the absolute stereochemistry of tetra-ortho-substituted biaryls, synthesized from propargylic tertiary alcohols, was confirmed through X-ray crystallographic analysis of a diastereomeric carbamate (B1207046) derivative. acs.org This approach is crucial when other spectroscopic methods, such as NMR, provide ambiguous results regarding the spatial arrangement of substituents.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. nih.gov This information is then used to build a complete three-dimensional model of the molecule. For a chiral molecule like this compound, which has a stereocenter at the C4 position, crystallizing a single enantiomer would allow for the determination of its absolute configuration.

Table 1: Application of X-ray Crystallography in the Analysis of Tertiary Propargylic Alcohols and Related Compounds

| Application | Compound Type | Information Obtained | Reference |

| Stereochemical Confirmation | Trifluoromethyl-substituted tertiary propargylic alcohols | Relative and absolute configuration of aldol products | rsc.org |

| Absolute Stereochemistry | Tetra-ortho-substituted biaryls derived from propargylic tertiary alcohols | Absolute stereochemistry of a diastereomeric derivative | acs.org |

| Structural Elucidation | Conjugated dienynols | Single crystal structure | deepdyve.com |

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Complex Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, complex molecules like this compound often require advanced techniques like two-dimensional (2D) NMR for unambiguous signal assignment. uoc.gripb.pt

For a molecule with multiple functional groups and overlapping signals in the 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule's carbon skeleton. For this compound, COSY would be instrumental in tracing the connectivity within the two allyl groups and their attachment to the quaternary carbon.

HSQC correlates directly bonded ¹H and ¹³C atoms, providing a clear map of which protons are attached to which carbons. This is particularly useful for assigning the complex olefinic and aliphatic regions of the spectrum.

HMBC shows correlations between protons and carbons that are two or three bonds away. This long-range correlation is critical for identifying the quaternary carbon (C4) and confirming the connectivity of the ethynyl (B1212043) and two allyl groups to this central carbon.

The determination of the absolute configuration of propargylic alcohols can also be aided by ¹H NMR through the use of chiral derivatizing agents. ucj.org.ua

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Functional Groups in this compound

| Functional Group | Atom | Expected Chemical Shift (ppm) | Notes | Reference |

| Terminal Alkyne | ≡C-H | ~2.0 - 3.0 | Shielded due to the cylindrical electron cloud of the triple bond. | libretexts.org |

| -C≡C- | ~65 - 90 | libretexts.org | ||

| Terminal Alkene | =CH₂ | ~4.9 - 5.3 | mdpi.compressbooks.pub | |

| -CH= | ~5.7 - 6.1 | mdpi.compressbooks.pub | ||

| Allylic | -CH₂- | ~2.0 - 2.5 | mdpi.com | |

| Tertiary Alcohol | -C-OH | ~70 - 80 (¹³C) | The ¹H signal for the -OH group is variable and may be broad. | pressbooks.pubdocbrown.info |

Mass Spectrometry Techniques (e.g., HRMS, Tandem MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound, High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) would be particularly informative.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. algimed.com This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers. For this compound (C₁₀H₁₂O), the expected exact mass would be calculated and compared to the measured value with a high degree of precision.

Tandem MS (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. wikipedia.org This provides detailed structural information. The fragmentation of this compound would likely proceed through several characteristic pathways for alcohols, alkenes, and alkynes:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols, which would lead to the loss of an allyl radical. libretexts.org

Dehydration: The loss of a water molecule (18 Da) is another characteristic fragmentation of alcohols. libretexts.org

Propargylic cleavage: Fragmentation at the bond beta to the triple bond is a typical pathway for alkynes, leading to a stabilized propargyl cation. jove.com

The analysis of these fragmentation patterns allows for the piecing together of the molecular structure, corroborating the data obtained from NMR spectroscopy.

Table 3: Predicted Key Fragmentation Pathways for this compound in Mass Spectrometry

| Fragmentation Pathway | Lost Fragment | Expected m/z of Fragment Ion | Reference |

| Alpha-cleavage | Allyl radical (C₃H₅•) | [M - 41]⁺ | libretexts.org |

| Dehydration | Water (H₂O) | [M - 18]⁺ | libretexts.org |

| Propargylic cleavage | Propargyl radical (C₃H₃•) | [M - 39]⁺ | jove.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a fundamental technique for the identification of functional groups within a molecule. nih.gov These techniques are complementary and provide a characteristic "fingerprint" for a compound. For this compound, IR and Raman spectroscopy would clearly indicate the presence of the key hydroxyl, alkyne, and alkene functionalities.

Hydroxyl group (-OH): A broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration.

Terminal Alkyne (-C≡CH): A sharp, narrow band around 3300 cm⁻¹ in the IR spectrum corresponds to the ≡C-H stretch. libretexts.orglibretexts.org The C≡C triple bond stretch appears as a weak to medium absorption in the range of 2100-2140 cm⁻¹. libretexts.orglibretexts.org In Raman spectroscopy, the C≡C stretch often gives a strong, sharp signal, making it an excellent probe. nih.gov

Alkene (-CH=CH₂): The C=C double bond stretching vibration typically appears around 1640-1680 cm⁻¹ in the IR spectrum. The vinylic C-H stretching vibrations are observed above 3000 cm⁻¹.

Beyond simple identification, vibrational spectroscopy is a powerful tool for real-time reaction monitoring. uib.noazooptics.commdpi.com For example, in the synthesis of this compound, one could monitor the disappearance of the carbonyl (C=O) stretch of a ketone starting material and the appearance of the -OH and -C≡CH stretches of the product. This allows for the optimization of reaction conditions and ensures reaction completion. uib.no Both NIR and Raman spectroscopy are particularly well-suited for in-line process monitoring in continuous manufacturing settings. azooptics.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity | Reference |

| Hydroxyl | O-H stretch | IR | 3200-3600 | Broad, Strong | libretexts.org |

| Terminal Alkyne | ≡C-H stretch | IR | ~3300 | Sharp, Strong | libretexts.orglibretexts.org |

| C≡C stretch | IR | 2100-2140 | Weak to Medium | libretexts.orglibretexts.org | |

| C≡C stretch | Raman | 2100-2140 | Strong | nih.govacs.org | |

| Alkene | =C-H stretch | IR | 3010-3095 | Medium | libretexts.org |

| C=C stretch | IR | 1640-1680 | Medium | libretexts.org |

Future Research Directions and Emerging Opportunities for 4 Ethynylocta 1,7 Dien 4 Ol Chemistry

Catalyst Development for Enhanced Efficiency and Sustainability in Syntheses

The synthesis of structurally complex molecules like 4-Ethynylocta-1,7-dien-4-OL in an efficient and sustainable manner remains a significant challenge. Future research will likely focus on the development of novel catalytic systems that can achieve high yields and selectivities while adhering to the principles of green chemistry.

Key research objectives in this area include:

Development of Selective Catalysts: Designing catalysts that can selectively promote the formation of this compound from simple precursors is a primary goal. This could involve the use of transition metal catalysts, such as those based on palladium, rhodium, or gold, which have shown promise in the synthesis of enynes and dienes. acs.orgnih.gov

Enantioselective Synthesis: For applications in life sciences and chiral materials, the development of catalytic methods for the asymmetric synthesis of this compound will be crucial. This could involve the use of chiral ligands to control the stereochemistry of the reaction. rsc.org

Sustainable Catalysis: A shift towards more sustainable catalytic systems is anticipated. This includes the exploration of earth-abundant metal catalysts, organocatalysts, and biocatalysts to replace precious metal catalysts. Additionally, developing catalytic processes that operate under milder reaction conditions and use greener solvents will be a key focus.

Table 1: Potential Catalytic Systems for the Synthesis of this compound and Related Compounds

| Catalyst Type | Potential Advantages | Research Focus |

| Palladium-based Catalysts | High efficiency and selectivity in cross-coupling reactions. acs.orgorganic-chemistry.org | Development of more active and stable catalysts, and their application in sustainable reaction media. |

| Rhodium-based Catalysts | Unique reactivity in alkyne dimerization and coupling reactions. nih.gov | Exploration of new ligands to control regioselectivity and enantioselectivity. |

| Gold-based Catalysts | Mild reaction conditions and high functional group tolerance. acs.org | Design of heterogeneous gold catalysts for easier separation and recycling. |

| Organocatalysts | Metal-free, environmentally benign, and readily available. acs.org | Development of new chiral organocatalysts for asymmetric synthesis. |

| Biocatalysts (Enzymes) | High selectivity and operation in aqueous media under mild conditions. | Discovery and engineering of enzymes for the synthesis of enyne and diene structures. |

Exploration of Novel Reaction Pathways and Mechanistic Discoveries

The rich array of functional groups in this compound provides a platform for discovering novel chemical reactions and gaining deeper mechanistic insights. The interplay between the alkyne, diene, and alcohol functionalities could lead to complex and synthetically valuable transformations.

Future research in this area could explore:

Intramolecular Cyclizations: The proximity of the reactive groups could facilitate a variety of intramolecular cyclization reactions to form complex carbocyclic and heterocyclic scaffolds. This could include transition metal-catalyzed cycloisomerizations or radical-mediated cyclizations. mdpi.com

Enyne Metathesis: This powerful reaction could be applied to this compound to generate new 1,3-diene-containing structures. organic-chemistry.orgresearchgate.net The development of new catalysts for enyne metathesis that are tolerant of the hydroxyl group would be a significant advancement.

Multi-component Reactions: The ability of alkynes to participate in multi-component reactions could be exploited to rapidly build molecular complexity from simple starting materials. nih.gov

Mechanistic Studies: Detailed mechanistic investigations, using both experimental and computational methods, will be essential to understand the reactivity of this compound and to guide the development of new synthetic methods. researchgate.netnih.gov

Table 2: Potential Reaction Pathways for this compound

| Reaction Type | Description | Potential Products |

| Intramolecular Cyclization | Formation of new rings through the reaction of the alkyne and one or both alkene groups. | Fused, bridged, and spirocyclic compounds. |

| Enyne Metathesis | A bond reorganization reaction between the alkyne and an alkene, catalyzed by ruthenium carbenes. organic-chemistry.org | Novel 1,3-diene containing molecules. |

| Click Chemistry | The terminal alkyne can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org | Triazole-containing conjugates for applications in chemical biology and materials science. rsc.org |

| Diels-Alder Reaction | The diene moiety can act as a diene in cycloaddition reactions with various dienophiles. | Complex six-membered ring systems. |

| Radical Reactions | The unsaturated bonds are susceptible to radical addition and cyclization reactions. mdpi.com | Functionalized cyclic and acyclic compounds. |

Expanding the Scope of Application in Complex Target Synthesis

The structural motifs present in this compound are found in numerous biologically active natural products and pharmaceuticals. nih.govrsc.org This suggests that the molecule could serve as a versatile building block in the synthesis of complex and medicinally relevant targets.

Emerging opportunities in this area include:

Natural Product Synthesis: this compound could be a key intermediate in the total synthesis of natural products containing enyne or diene functionalities.

Fragment-Based Drug Discovery: The terminal alkyne allows for its use in "click" chemistry, a powerful tool for linking molecular fragments in drug discovery. rsc.org This enables the rapid generation of libraries of potential drug candidates.

Chemical Biology Probes: The alkyne can serve as a bio-orthogonal handle for tagging and visualizing biomolecules, such as proteins, lipids, and nucleic acids. rsc.org

Innovative Contributions to Advanced Materials Design and Fabrication

The presence of multiple polymerizable groups (two alkenes and an alkyne) makes this compound an attractive monomer for the design of novel polymers and advanced materials.

Future research could focus on:

Novel Polymer Architectures: The polymerization of this compound could lead to the formation of cross-linked polymers with unique network structures and properties.

Functional Materials: The incorporation of this molecule into polymer backbones could impart specific functionalities. For instance, the resulting materials could have applications as functional coupling agents, or in self-healing and shape memory materials. rsc.org

Organic Electronics: The conjugated systems that can be formed from the diene and enyne moieties suggest potential applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. researchgate.net

Table 3: Potential Applications of this compound in Materials Science

| Application Area | Rationale | Potential Outcome |

| Polymer Synthesis | Multiple polymerizable groups (dienes and alkyne). | Highly cross-linked polymers, functional elastomers. rsc.org |

| Self-Healing Materials | The potential for dynamic covalent bonds through reactions of the functional groups. | Materials that can repair themselves after damage. |

| Organic Light-Emitting Diodes (OLEDs) | The 1,3-diene motif is a known component of materials with aggregation-induced emission (AIE) properties. researchgate.net | Development of new luminescent materials for display technologies. |

| Functional Coatings | The reactive nature of the molecule could allow for covalent attachment to surfaces. | Creation of surfaces with tailored properties, such as hydrophobicity or biocompatibility. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.